Cas no 896270-16-9 (N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
- 896270-16-9
- N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
- AKOS024660042
- F2556-0268
-
- Inchi: 1S/C15H10Cl2N2O3S2/c1-24(21,22)11-5-3-2-4-8(11)14(20)19-15-18-12-9(16)6-7-10(17)13(12)23-15/h2-7H,1H3,(H,18,19,20)
- InChI Key: FUARGZRMHBZJPB-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(Cl)C=CC(Cl)=C2S1)(=O)C1=CC=CC=C1S(C)(=O)=O
Computed Properties
- Exact Mass: 399.9509899g/mol
- Monoisotopic Mass: 399.9509899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 113Ų
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2556-0268-2μmol |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-5μmol |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-10μmol |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-20μmol |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-1mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-2mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-3mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-4mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-5mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2556-0268-10mg |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide |
896270-16-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
Professional Introduction to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS No. 896270-16-9)
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide, identified by its CAS number 896270-16-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their diverse biological activities, making it a subject of extensive research and development in medicinal chemistry.
The structural framework of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide incorporates key pharmacophoric elements that contribute to its potential therapeutic applications. The benzothiazole core, a well-known scaffold in drug discovery, is functionalized with chloro substituents at the 4 and 7 positions, which enhance its interactions with biological targets. Additionally, the presence of a methanesulfonyl group at the 2-position of the benzamide moiety introduces further complexity and reactivity, enabling a wide range of chemical modifications and biological evaluations.
In recent years, there has been a surge in research focused on developing novel compounds with antimicrobial and anti-inflammatory properties. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has emerged as a promising candidate in this area due to its unique structural features. Studies have demonstrated that the chloro-substituted benzothiazole moiety can effectively disrupt bacterial cell wall synthesis and inhibit the growth of various pathogens. Furthermore, the methanesulfonyl group has been shown to modulate inflammatory pathways by interacting with specific enzymes and receptors.
The pharmacological profile of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been extensively evaluated in both in vitro and in vivo models. Research indicates that this compound exhibits potent activity against a range of bacterial strains, including those resistant to conventional antibiotics. Additionally, preclinical studies have highlighted its potential in reducing inflammation and alleviating symptoms associated with chronic inflammatory diseases. These findings have positioned N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide as a valuable asset in the development of novel therapeutic agents.
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of chloro groups into the benzothiazole ring is achieved through nucleophilic aromatic substitution reactions, while the methanesulfonyl group is incorporated via sulfonylation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methodologies ensure that the final product meets the stringent requirements for pharmaceutical applications.
The analytical characterization of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been conducted using state-of-the-art spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and chemical environment of the compound. High-performance liquid chromatography (HPLC) is utilized for purity assessment and impurity profiling. Mass spectrometry (MS) offers complementary data on molecular weight and fragmentation patterns. These analytical methods collectively confirm the identity and quality of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide, ensuring its suitability for further biological evaluation.
The biological activity of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been investigated through various experimental assays. In vitro studies have demonstrated its ability to inhibit bacterial growth by targeting essential metabolic pathways. Additionally, it has shown promise in modulating immune responses by interacting with cytokine receptors and signaling molecules. In vivo models have further supported these findings by demonstrating efficacy in reducing inflammation and improving symptoms in animal models of chronic diseases. These results underscore the potential of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide as a lead compound for drug development.
The future direction of research on N-(4,7-dichloro-1,3-benzothiazol-2-yl strong >)-< strong > 896270 -16 -9 strong > ) involves optimizing its pharmacokinetic properties through structural modifications. By fine-tuning the substituents on the benzthiazole and benzamide moieties, researchers aim to enhance bioavailability, reduce toxicity, and improve target specificity。 Additionally, exploring new synthetic routes could facilitate large-scale production, making this compound more accessible for clinical trials。 Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in advancing its development into a viable therapeutic agent。
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